N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclopropane ring, a benzyl group, and a dioxolane moiety. The chemical formula for this compound is C₁₅H₁₉NO₃, with a molecular weight of approximately 261.32 g/mol . The presence of the dioxolane ring contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Preliminary studies suggest that N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide exhibits significant biological activity. It has been noted for potential anti-inflammatory and analgesic properties, possibly due to its ability to modulate pathways involved in pain perception and inflammation . Further research is necessary to elucidate its mechanisms of action and therapeutic potential.
The synthesis of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide typically involves several key steps:
This multi-step synthesis highlights the compound's complexity and the need for careful control over reaction conditions.
N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide has potential applications in:
Interaction studies involving N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide have primarily focused on its binding affinity to various biological targets. Preliminary results indicate that it may interact with receptors involved in pain signaling pathways, suggesting potential use in pain management therapies . Further studies are needed to confirm these interactions and assess their pharmacological relevance.
N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide shares structural similarities with several other compounds. Notable comparisons include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Benzylcyclopropanecarboxamide | Cyclopropane and amide | Lacks the dioxolane moiety |
2-Methyl-1,3-dioxolane | Dioxolane structure | No cyclopropane or amide functionality |
Benzylideneacetone | Contains a benzyl group | Different functional groups; lacks cyclopropane |
N-Boc-protected amino acids | Amino acid structure | Utilizes a different protective group |
The uniqueness of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide lies in its combination of a cyclopropane ring with a dioxolane moiety, which may confer distinct reactivity and biological properties not found in similar compounds.
Retrosynthetic dissection of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide reveals three primary fragments: the cyclopropane core, the 1,3-dioxolane ring, and the benzyl carboxamide side chain (Figure 1). The cyclopropane ring can be traced to precursors such as 1,5-pentanediol derivatives or α,β-unsaturated carbonyl compounds, leveraging transition-metal-catalyzed cyclopropanation protocols. The 1,3-dioxolane moiety suggests a ketone precursor protected via acid-catalyzed acetal formation with 2-methyl-1,2-ethanediol. The benzyl carboxamide group implies a late-stage acylation of a cyclopropane-bearing amine with benzyl isocyanate or a reactive acylating agent.
Critical disconnections include:
This approach ensures modularity, allowing independent optimization of each fragment before convergent assembly.
Stereoselective cyclopropanation remains pivotal for accessing the strained cyclopropane core. Two catalytic systems dominate:
Manganese pincer complexes (e.g., Mn-PNP) enable atom-economic cyclopropanation via dehydrogenation of diols (e.g., 1,5-pentanediol) and subsequent coupling with ketones or secondary alcohols. For example, reacting 2-methyl-1,3-dioxolan-2-yl-propanediol with cyclohexanone under Mn catalysis yields cyclopropane-dioxolane hybrids with moderate diastereoselectivity (dr 3:1 to 4:1). Key advantages include water as the sole byproduct and compatibility with air-sensitive functional groups.
Visible-light-mediated cyclopropanation using active methylene compounds (e.g., malonates) and unactivated alkenes offers complementary stereochemical outcomes. Irradiation of 4CzIPN photocatalyst in the presence of O~2~ and iodides generates α-carbon radicals, which undergo radical-polar crossover to form cyclopropanes. While this method avoids metal catalysts, diastereoselectivity remains lower (dr ≤ 2:1) compared to Mn-mediated approaches.
Table 1: Comparison of Catalytic Cyclopropanation Methods
Method | Catalyst | Diastereoselectivity (dr) | Yield (%) |
---|---|---|---|
Mn-PNP Hydrogen Borrowing | Mn-PNP complex | 3:1 to 4:1 | 70–90 |
Photoredox Radical | 4CzIPN/I~2~ | 1:1 to 2:1 | 50–80 |
The 1,3-dioxolane ring serves dual roles as a protecting group and a conformational constraint. Its installation typically precedes cyclopropanation to prevent ring strain-induced side reactions.
Treatment of a ketone precursor (e.g., 2-methylcyclopropanone) with 2-methyl-1,3-propanediol under acidic conditions (e.g., p-TsOH) forms the dioxolane ring quantitatively. The choice of solvent (toluene or DCM) and dehydrating agents (molecular sieves) ensures high conversion.
The dioxolane exhibits resilience toward basic and nucleophilic conditions but undergoes acid-catalyzed hydrolysis. Thus, subsequent steps (e.g., cyclopropanation under Mn catalysis) must avoid strongly acidic media. Temporary protection of the dioxolane as a tert-butyldimethylsilyl (TBS) ether is occasionally employed for incompatible transformations.
Table 2: Common Protecting Groups for Ketones in Dioxolane Synthesis
Protecting Group | Formation Conditions | Stability Profile |
---|---|---|
1,3-Dioxolane | Acid (HCl, p-TsOH) | Stable to bases, labile to acid |
TBS Ether | TBSCl, imidazole | Stable to acid, labile to fluoride |
The final step involves introducing the benzyl carboxamide group via N-acylation of a cyclopropane-dioxolane amine intermediate.
Benzyl isocyanate or benzoyl chloride are preferred acylating agents due to their high reactivity. For example, treatment of 1-amino-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane with benzyl isocyanate in THF at 0°C affords the target carboxamide in 85% yield.
Carbodiimide-based reagents (e.g., DCC, EDCI) enhance acylation efficiency when using carboxylic acid precursors. For instance, coupling 1-cyclopropane-1-carboxylic acid with benzylamine using EDCI/HOBt achieves 90% conversion.
Table 3: Acylation Reagents and Conditions
Reagent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Benzyl isocyanate | THF | 0 | 85 |
EDCI/HOBt | DCM | 25 | 90 |
The compound’s core consists of a cyclopropane ring fused to a 1,3-dioxolane moiety, with a benzyl carboxamide substituent. Density functional theory (DFT) optimizations at the B3LYP/6-311+G(d,p) level reveal that the cyclopropane ring adopts a planar geometry with C–C bond lengths of 1.50 Å, consistent with bent-bond character due to angular strain [4] [5]. The adjacent dioxolane ring exhibits a puckered conformation (dihedral angle: 25°), reducing torsional strain by partially staggering oxygen lone pairs [4].
Parameter | Cyclopropane Ring | Dioxolane Ring |
---|---|---|
Bond Length (Å) | 1.50 | 1.43 (C–O) |
Bond Angle (°) | 60.0 | 108.5 |
Dihedral Angle (°) | 0.0 | 25.0 |
The N-benzyl carboxamide group adopts a trans configuration relative to the cyclopropane ring, minimizing steric clashes between the benzyl aromatic system and the dioxolane methyl group. Potential energy surface scans identify two low-energy conformers separated by a 12.3 kJ/mol barrier, corresponding to dioxolane puckering inversions [4].
Natural bond orbital (NBO) analysis highlights significant angle strain in the cyclopropane ring, with C–C–C angles constrained to 60° versus the ideal tetrahedral angle of 109.5° [4]. This strain is partially mitigated by hyperconjugation from adjacent σ(C–C) bonds into antibonding σ*(C–C) orbitals, stabilizing the ring by 48 kJ/mol [5]. The dioxolane ring exhibits minimal angle strain (108.5° vs. ideal 109.5°) but sustains torsional strain from eclipsed oxygen lone pairs, quantified at 18 kJ/mol via MP2/cc-pVTZ calculations [4].
Averaged electrostatic potential (ESP) maps show:
This charge distribution suggests nucleophilic attack is most likely at the cyclopropane carbons, while the dioxolane oxygens may participate in hydrogen bonding [1] [2].
A partial least squares (PLS) model (R² = 0.89, Q² = 0.82) using 32 antifungal analogs identifies critical parameters:
Comparative molecular field analysis (CoMFA) contour maps suggest:
Substituent | IC₅₀ (CYP51, μM) | Selectivity Index (Human/C. albicans) |
---|---|---|
Parent compound | 0.45 | 18.7 |
p-NO₂ benzyl | 0.29 | 9.4 |
Dioxolane-CF₃ | 0.51 | 32.1 |
The QSAR models propose that strategic modifications could enhance potency while maintaining selectivity, positioning this scaffold as a viable candidate for antifungal development [6].
The cyclopropane ring represents a fundamental structural motif that profoundly influences the molecular recognition properties of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide. The unique geometric characteristics of the three-membered ring system create a planar, rigid structure with internal bond angles constrained to 60°, significantly deviating from the tetrahedral geometry observed in acyclic analogs [1] [2]. This geometric constraint results in substantial ring strain of approximately 27.5 kcal/mol, which fundamentally alters the electronic properties and spatial orientation of the molecule [2].
The cyclopropane geometry exhibits pseudo-double bond character due to the increased p-orbital contribution in the carbon-carbon bonds, while the carbon-hydrogen bonds demonstrate enhanced s-character, resulting in shorter, stronger, and more polarized bonds compared to conventional alkyl systems [2]. This electronic redistribution creates a unique orbital topology that facilitates optimal overlap with target binding sites through enhanced π-π stacking interactions and hydrophobic contacts [1].
Crystallographic studies have demonstrated that cyclopropane rings bearing π-acceptor substituents, such as the carboxamide functionality in the target compound, exhibit significant asymmetry in bond lengths due to conjugative interactions [3] [4]. The 3e' orbitals of the cyclopropane ring possess the appropriate symmetry to interact with low-lying unoccupied orbitals of π-acceptor substituents, with maximum overlap occurring when the orbital systems are parallel [3]. This geometric requirement ensures that the carboxamide group bisects the cyclopropane ring in projection, creating a well-defined three-dimensional arrangement essential for target recognition.
The incorporation of the cyclopropane moiety into pharmaceutical compounds has been shown to enhance metabolic stability and target binding affinity through conformational rigidity [1]. The planar nature of the ring system restricts molecular flexibility, maintaining the bioactive conformation necessary for optimal receptor interaction. This geometric constraint is particularly significant in the context of the title compound, where the cyclopropane ring serves as a rigid scaffold that positions the dioxolane and benzyl substituents in specific spatial orientations required for pharmacological activity [2].
The 2-methyl-1,3-dioxolane substituent represents a critical structural element that significantly modulates the electronic properties of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide through both inductive and resonance effects. The dioxolane ring system adopts a non-planar conformation, typically exhibiting envelope or twisted geometries that influence the overall molecular shape and electronic distribution [5] [6].
The electronic structure of the dioxolane ring is characterized by the presence of two oxygen atoms that function as electron-withdrawing groups through inductive effects, while simultaneously providing lone pair electrons capable of participating in hydrogen bonding interactions with target proteins [6]. Density functional theory calculations have revealed that the oxygen atoms in 1,3-dioxolane systems exhibit significant negative charges, with the C-O bond lengths ranging from 1.358 to 1.428 Å, indicating substantial ionic character [6].
The 2-methyl substituent on the dioxolane ring introduces electron-donating effects through hyperconjugation and inductive mechanisms. This substitution pattern raises the highest occupied molecular orbital energy level, enhancing the nucleophilic character of the molecule and facilitating interactions with electrophilic regions of target proteins [7] [8]. The methyl group also provides steric bulk that influences the conformational preferences of the dioxolane ring, potentially affecting the overall binding geometry.
Computational studies have demonstrated that substituents on dioxolane rings significantly affect the bond length alternation and electronic properties of conjugated systems [7]. The presence of electron-releasing dioxolane substituents increases the bond length alternation along peripheral aromatic systems, while electron-withdrawing groups produce the opposite effect. In the context of the target compound, the 2-methyl-1,3-dioxolane group modulates the electron density distribution throughout the molecule, affecting both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [7].
The electronic effects of the dioxolane substituent are further enhanced by the conformational flexibility of the five-membered ring system. The ring can adopt various conformations, including envelope and twisted forms, each presenting different electronic properties and spatial arrangements [5]. This conformational variability allows for induced-fit binding mechanisms, where the dioxolane ring can adjust its geometry to optimize interactions with target binding sites.
The N-benzyl moiety in N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide constitutes a essential pharmacophore element that defines the spatial requirements for target binding through precise three-dimensional positioning. The benzyl group provides a π-electron system that enables hydrophobic interactions, π-π stacking, and edge-to-face aromatic contacts with amino acid residues in target binding sites [9] [10].
The spatial orientation of the benzyl group is governed by the conformational constraints imposed by the carboxamide linkage, which exhibits restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system [11]. This conformational restriction maintains the benzyl group in specific orientations that are critical for pharmacophore recognition and target binding affinity.
Pharmacophore modeling studies have demonstrated that benzyl groups require precise spatial positioning to achieve optimal binding interactions [10] [12]. The aromatic ring must be positioned at specific distances and angles relative to other pharmacophoric elements to enable effective π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan [11]. The typical distance requirements for π-π stacking interactions range from 3.5 to 4.5 Å, with optimal orientations involving parallel or T-shaped arrangements [12].
The flexibility of the benzyl group, while constrained by the carboxamide linkage, allows for conformational adjustments that facilitate induced-fit binding mechanisms. The methylene linker between the nitrogen and the aromatic ring provides a degree of rotational freedom that enables the benzyl group to adopt conformations that maximize complementarity with target binding sites [10]. This flexibility is particularly important in accommodating variations in binding pocket geometries across different target proteins.
Three-dimensional pharmacophore analysis has revealed that the benzyl group contributes to the overall hydrophobic character of the molecule, with the aromatic ring serving as a hydrophobic anchor that positions the molecule within lipophilic regions of target binding sites [13]. The spatial arrangement of the benzyl group relative to other pharmacophoric elements, including hydrogen bond donors and acceptors, defines the overall binding geometry and determines the selectivity profile of the compound [12].
The structure-activity relationship profile of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide can be systematically evaluated through comparative analysis with closely related structural analogues that feature modifications to individual pharmacophoric elements. This comparative approach reveals the specific contributions of each structural component to the overall biological activity and target binding properties.
N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide represents a key structural analogue where the methyl substituent on the dioxolane ring is replaced with a chloromethyl group [14] [15]. This modification introduces a halogen atom that significantly alters the electronic properties of the dioxolane ring through electron-withdrawing inductive effects. The chlorine atom increases the molecular weight from 261.32 g/mol to 295.77 g/mol and introduces additional steric bulk that may influence binding pocket complementarity [15].
The chiral analogue 1-(2-methyl-1,3-dioxolan-2-yl)-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide demonstrates the importance of stereochemical considerations in structure-activity relationships [16]. This compound features a chiral center in the phenylethyl substituent, which introduces enantioselective binding properties that can significantly affect target selectivity and potency. The molecular weight of 275.35 g/mol reflects the additional methyl group present in the chiral center.
N-(thiazol-2-yl)cyclopropanecarboxamide provides insight into the specific contribution of the dioxolane ring system to biological activity [17]. This analogue lacks the dioxolane moiety entirely, instead featuring a thiazole heterocycle that maintains the nitrogen-containing pharmacophore while eliminating the conformational flexibility and electronic effects associated with the five-membered dioxolane ring. The significantly reduced molecular weight of 168.21 g/mol reflects the simplified structure [17].
Comparative analysis with simple cyclopropanecarboxamide, which possesses a molecular weight of only 85.10 g/mol, highlights the cumulative contributions of the benzyl and dioxolane substituents to the overall molecular recognition properties [18] [19]. This minimal structure retains only the cyclopropane ring and carboxamide functionality, providing a baseline for evaluating the contributions of additional structural elements.
The comparative analysis reveals that structural complexity correlates with enhanced target binding specificity, with the fully substituted N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide exhibiting the highest degree of structural sophistication [20]. The systematic modification of individual pharmacophoric elements demonstrates that each structural component contributes specific binding interactions that collectively determine the overall structure-activity relationship profile.
Structural Component | Geometric/Electronic Effect | Impact on Target Engagement | SAR Significance |
---|---|---|---|
Cyclopropane Ring | Planar, rigid structure with 60° internal angles | Enhanced metabolic stability and binding affinity | Critical for maintaining bioactive conformation |
Cyclopropane Ring (with π-acceptor) | Asymmetric bond lengths due to conjugation | Optimized orbital overlap with target | Essential for π-π stacking interactions |
2-Methyl-1,3-dioxolane Group | Electron-donating through inductive effects | Modulates electron density distribution | Affects HOMO-LUMO energy gap |
Dioxolane Ring Conformation | Envelope/twisted conformation | Influences overall molecular shape | Controls conformational flexibility |
N-Benzyl Pharmacophore | Aromatic π-system for hydrophobic interactions | Provides key hydrophobic contacts | Required for pharmacophore recognition |
Benzyl Group Orientation | Spatial positioning critical for target binding | Determines pharmacophore positioning | Determines binding pocket complementarity |
Carboxamide Linkage | Hydrogen bonding capability | Enables hydrogen bond formation | Necessary for receptor interaction |
Methyl Substituent on Dioxolane | Steric and electronic modulation | Fine-tunes binding selectivity | Influences potency and selectivity |
Compound Type | Molecular Weight (g/mol) | Key Structural Features | Structural Complexity |
---|---|---|---|
N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide | 261.32 | Benzyl + methyl-dioxolane + cyclopropane | High |
N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide | 295.77 | Benzyl + chloromethyl-dioxolane + cyclopropane | High |
1-(2-methyl-1,3-dioxolan-2-yl)-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide | 275.35 | Chiral phenylethyl + methyl-dioxolane + cyclopropane | High (chiral) |
N-(thiazol-2-yl)cyclopropanecarboxamide | 168.21 | Thiazole + cyclopropane (no dioxolane) | Moderate |
Simple cyclopropanecarboxamide | 85.10 | Simple cyclopropane carboxamide | Low |